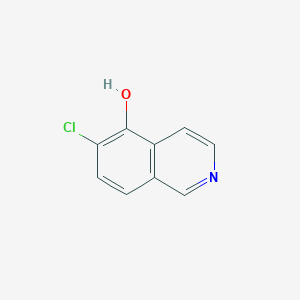

6-Chloroisoquinolin-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloroisoquinolin-5-ol is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines. The presence of a chlorine atom at the 6th position and a hydroxyl group at the 5th position of the isoquinoline ring gives this compound its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroisoquinolin-5-ol can be achieved through several methods:

-

Pomeranz-Fritsch Reaction: : This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions. The reaction typically requires strong acids such as hydrochloric acid and proceeds through the formation of an intermediate imine, which then cyclizes to form the isoquinoline ring .

-

Pictet-Spengler Reaction: : This method involves the cyclization of beta-arylethylamines with carbonyl compounds in the presence of an acid catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization to form the isoquinoline ring .

-

Metal-Catalyzed Cyclization: : Recent advancements have shown that metal catalysts such as palladium and copper can be used to facilitate the cyclization of ortho-substituted aromatic compounds to form isoquinolines. These methods often provide higher yields and milder reaction conditions compared to traditional methods .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale batch reactors where the above-mentioned synthetic routes are employed. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloroisoquinolin-5-ol undergoes various types of chemical reactions, including:

-

Oxidation: : The hydroxyl group at the 5th position can be oxidized to form a quinone derivative. Common oxidizing agents used include potassium permanganate and chromium trioxide .

-

Reduction: : The compound can undergo reduction reactions to form dihydroisoquinoline derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used .

-

Substitution: : The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires the use of a base such as sodium hydroxide or potassium carbonate .

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dimethylformamide or tetrahydrofuran.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloroisoquinolin-5-ol has several applications in scientific research:

-

Medicinal Chemistry: : It is used as a building block for the synthesis of various pharmacologically active compounds. Isoquinoline derivatives have shown potential as antimalarial, anticancer, and antimicrobial agents .

-

Materials Science: : The compound is used in the synthesis of organic semiconductors and light-emitting materials. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics .

-

Biological Studies: : this compound is used in the study of enzyme inhibition and receptor binding. Its derivatives have been investigated for their ability to modulate biological pathways and serve as potential therapeutic agents .

-

Industrial Applications: : The compound is used in the production of dyes, pigments, and other fine chemicals. Its reactivity and stability make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of 6-Chloroisoquinolin-5-ol depends on its specific application:

-

Enzyme Inhibition: : The compound can act as an inhibitor of various enzymes by binding to their active sites and preventing substrate binding. This mechanism is often exploited in the design of enzyme inhibitors for therapeutic use .

-

Receptor Binding: : this compound and its derivatives can bind to specific receptors in biological systems, modulating their activity. This mechanism is relevant in the development of drugs targeting specific receptors .

-

Electronic Properties: : In materials science, the compound’s electronic properties are utilized in the design of organic semiconductors. Its ability to transport charge and emit light is crucial for its use in electronic devices .

Comparison with Similar Compounds

6-Chloroisoquinolin-5-ol can be compared with other similar compounds such as:

-

3-Chloroisoquinolin-6-ol: : This compound has a chlorine atom at the 3rd position instead of the 6th position. The change in position affects its reactivity and electronic properties .

-

5-Chloroisoquinolin-6-ol: : This compound has a chlorine atom at the 5th position and a hydroxyl group at the 6th position. The different substitution pattern results in distinct chemical behavior and applications .

-

4-Chloroisoquinolin-5-ol: : This compound has a chlorine atom at the 4th position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for various applications in medicinal chemistry, materials science, and industrial processes.

Biological Activity

6-Chloroisoquinolin-5-ol is a compound belonging to the isoquinoline family, characterized by its chloro and hydroxyl functional groups. This bicyclic structure, which includes a fused benzene and pyridine-like ring, has garnered attention due to its potential biological activities, particularly in pharmacology.

- Molecular Formula : C9H7ClN2O

- Molecular Weight : Approximately 179.60 g/mol

- Structure : The presence of a chlorine atom at the 6-position and a hydroxyl group at the 5-position enhances its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be categorized into several key areas:

1. Anticancer Activity

This compound has been studied for its role as an inhibitor of DNA topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition is a common target in cancer therapy, as it disrupts the DNA supercoiling necessary for replication.

Case Study : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various human solid tumor cell lines. For instance, derivatives of isoquinoline structures have shown potent activity against cell lines such as HCT-15 (colon cancer) and SK-MEL-2 (melanoma) .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural similarity to bioactive isoquinoline alkaloids suggests potential efficacy against bacterial and fungal pathogens. Studies have indicated that modifications in the isoquinoline structure can enhance antimicrobial activity.

3. Inhibition of Cytochrome P450 Enzymes

This compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs, suggesting a dual role as both an active agent and a modulator of drug metabolism pathways.

The mechanism of action of this compound involves:

- Enzyme Inhibition : By binding to the active sites of target enzymes like topoisomerase II and cytochrome P450, it effectively blocks their activities.

- DNA Interaction : The compound may induce apoptosis in cancer cells by interacting with DNA, leading to cell cycle arrest and programmed cell death .

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the following table:

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

6-chloroisoquinolin-5-ol |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H |

InChI Key |

FRCDFHFAJZFVQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.